molecular formula C19H16FN5 B2891267 N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890897-32-2

N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2891267
CAS No.: 890897-32-2
M. Wt: 333.37
InChI Key: PLEHPALDSZESEI-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative, a scaffold widely explored in medicinal chemistry for its kinase inhibitory properties . The compound features a 4-fluorophenyl group at the 1-position and a 3,5-dimethylphenylamine substituent at the 4-position. These substituents are hypothesized to enhance target binding affinity and metabolic stability compared to simpler analogs.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5/c1-12-7-13(2)9-15(8-12)24-18-17-10-23-25(19(17)22-11-21-18)16-5-3-14(20)4-6-16/h3-11H,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEHPALDSZESEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including antiviral, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C23H22FN5 and a molecular weight of approximately 399.45 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for diverse biological activities due to its ability to interact with various biological targets.

1. Antiviral Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have shown efficacy against herpes simplex virus type-1 (HSV-1). In a study assessing various derivatives, some exhibited EC50 values as low as 0.20 μM, demonstrating potent antiviral activity compared to standard antiviral agents .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. A notable investigation involved the assessment of its cytotoxic effects on various cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in models such as FaDu hypopharyngeal tumor cells. The mechanism appears to involve apoptosis induction and disruption of cellular signaling pathways associated with cancer progression .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
FaDu5.0Induction of apoptosis
HT-297.2Disruption of signaling pathways
TK-106.5Cytotoxicity via cell cycle arrest

3. Anti-inflammatory Effects

In addition to its antiviral and anticancer properties, the compound has shown promise as an anti-inflammatory agent. Studies utilizing molecular docking simulations indicate that it may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes . This inhibition can lead to reduced production of pro-inflammatory mediators.

Case Studies and Research Findings

Case Study 1: Antiviral Efficacy Against HSV-1

A study published in MDPI examined various pyrazolo[3,4-d]pyrimidine derivatives for their antiviral activity against HSV-1. The results highlighted that structural modifications significantly influenced the antiviral potency. Specifically, compounds with halogen substitutions at specific positions displayed enhanced activity .

Case Study 2: Anticancer Mechanisms in FaDu Cells

In vitro studies demonstrated that this compound induced apoptosis in FaDu cells through activation of caspase pathways and modulation of Bcl-2 family proteins . This suggests a potential therapeutic role in targeting head and neck cancers.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • N-(3-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (): This analog substitutes the 4-fluorophenyl group in the query compound with a 3-fluorophenyl moiety.
  • [3-(4-Fluorophenyl)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine () :
    The 4-nitrophenyl group introduces a strong electron-withdrawing effect, which could enhance π-stacking interactions but reduce solubility compared to the 3,5-dimethylphenyl group in the query compound. The nitro group may also increase metabolic instability .

Pharmacokinetic and Physicochemical Properties

  • N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine () :
    The dimethoxy substituents increase polarity (predicted pKa = 3.40) and solubility compared to the dimethyl groups in the query compound. However, methoxy groups may also accelerate oxidative metabolism, reducing bioavailability .

  • This contrasts with the query compound’s lipophilic dimethylphenyl group, which may enhance membrane permeability but limit aqueous solubility .

Structural and Activity Data Table

Compound Name Substituents (Position) Key Biological Findings Reference
S29 4-fluorobenzyl (N), 2-chloro-2-(4-chlorophenyl)ethyl (1) Neuroblastoma activity at 5.74 ng/mL; reduced side effects with graphene oxide delivery
PP2 tert-butyl (1), 4-chlorophenyl (3) Src kinase inhibition; suppresses glioma cell migration and enhances radioselectivity
[3-(4-Fluorophenyl)-1-(4-nitrophenyl) analog] 4-nitrophenyl (1), 4-fluorophenyl (3) High melting point (>340°C); potential metabolic instability due to nitro group
N-(3-Fluorophenyl) analog 3-fluorophenyl (N) Structural isomer with uncharacterized activity; predicted reduced kinase affinity

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